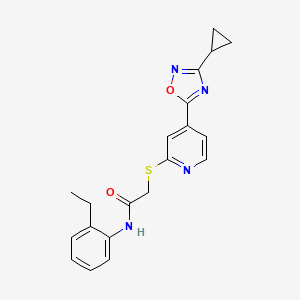
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a novel chemical entity that belongs to the class of thioacetamides and oxadiazoles. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular structure of this compound features a cyclopropyl group attached to an oxadiazole ring and a pyridine moiety, contributing to its unique biological properties. The IUPAC name highlights the functional groups that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound acts as a hydrogen bond acceptor due to the presence of nitrogen and oxygen in the oxadiazole ring, facilitating interactions with enzymes that play roles in metabolic pathways and oxidative stress responses.
- Cell Signaling Modulation : It influences cell signaling pathways associated with inflammation and oxidative stress, potentially modulating gene expression through interactions with transcription factors.
- Antimicrobial Activity : Compounds containing oxadiazole cores have been documented to exhibit anti-infective properties against various pathogens, including bacteria and viruses .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential for use in treating infections.
Anticancer Potential
Compounds similar to this compound have been evaluated for their anticancer properties. In vitro studies demonstrate that they can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .
Case Studies
- Anticancer Activity : A study involving a related oxadiazole derivative showed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., HT29 colon cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In another investigation, compounds derived from the oxadiazole framework exhibited significant inhibition of both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotic agents .
Propiedades
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-13-5-3-4-6-16(13)22-17(25)12-27-18-11-15(9-10-21-18)20-23-19(24-26-20)14-7-8-14/h3-6,9-11,14H,2,7-8,12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJREIXIXQKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













